2-Chloro-7-methyl-9-phenyl-7,9-dihydro-8H-purin-8-one
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Overview
Description
2-Chloro-7-methyl-9-phenyl-7H-purin-8(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methyl-9-phenyl-7H-purin-8(9H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis may begin with commercially available purine derivatives.
Chlorination: Introduction of the chlorine atom at the 2-position can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Methylation: Methylation at the 7-position can be performed using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methyl-9-phenyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl group can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3), thiols (RSH), and alcohols (ROH) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Possible applications in drug development, particularly as an antiviral or anticancer agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methyl-9-phenyl-7H-purin-8(9H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors involved in purine metabolism, inhibiting or modifying their activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloroadenine: Another chlorinated purine with potential biological activity.
7-Methylguanine: A methylated purine with roles in DNA and RNA.
9-Phenylxanthine: A phenyl-substituted purine with potential medicinal applications.
Uniqueness
2-Chloro-7-methyl-9-phenyl-7H-purin-8(9H)-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other purines.
Properties
CAS No. |
89743-87-3 |
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Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
2-chloro-7-methyl-9-phenylpurin-8-one |
InChI |
InChI=1S/C12H9ClN4O/c1-16-9-7-14-11(13)15-10(9)17(12(16)18)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
AMYHGLGAXCMWEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=C(N=C2N(C1=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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